molecular formula C19H24ClN3O2S2 B2673226 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216880-61-3

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2673226
M. Wt: 425.99
InChI Key: SCEKSVGCJGYMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S2 and its molecular weight is 425.99. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties. For example, two benzothiazole derivatives were synthesized and evaluated for their effectiveness in protecting carbon steel against corrosion in a hydrochloric acid solution. These inhibitors demonstrated high efficiency and stability, suggesting that similar compounds could serve as potent corrosion inhibitors for industrial applications (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have shown significant activity as cyclooxygenase-1/2 inhibitors, with some demonstrating high selectivity and potency in COX-2 inhibition, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis of Structurally Diverse Libraries

Research on the synthesis of structurally diverse compound libraries using benzothiazole derivatives as starting materials has been conducted. Such studies focus on generating a wide range of compounds through alkylation and ring closure reactions, indicating the versatility of benzothiazole derivatives in synthesizing bioactive molecules with potential therapeutic applications (Roman, 2013).

Antidepressant Discovery

The design and synthesis of novel 3-ethoxyquinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists for treating depression highlight another area of application for benzothiazole derivatives. These compounds were evaluated for their receptor antagonism and antidepressant-like activity, suggesting that similar structural frameworks could be exploited in the search for new antidepressant drugs (Mahesh et al., 2011).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2.ClH/c1-4-24-14-8-5-9-15-17(14)20-19(26-15)22(12-7-11-21(2)3)18(23)16-10-6-13-25-16;/h5-6,8-10,13H,4,7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKSVGCJGYMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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